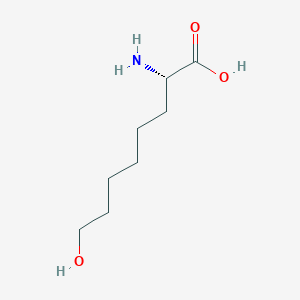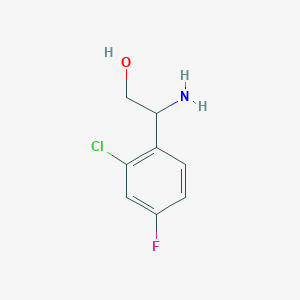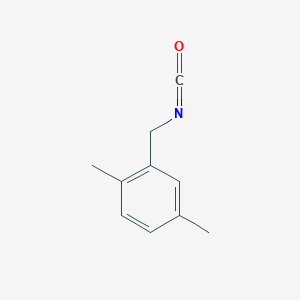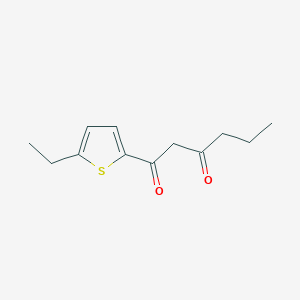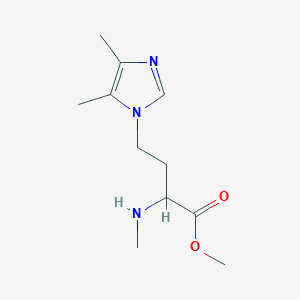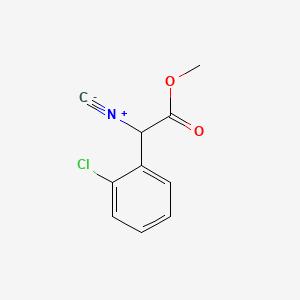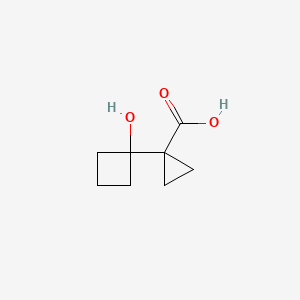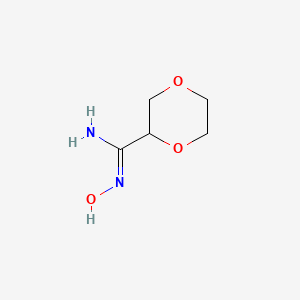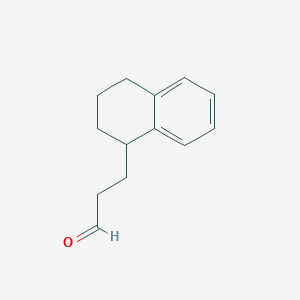
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is an organic compound that belongs to the class of aldehydes It is characterized by a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal typically involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by a series of reactions to introduce the propanal group. One common method involves the use of catalytic hydrogenation under controlled conditions to achieve the desired level of hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is crucial to ensure the selective hydrogenation of naphthalene and the subsequent formation of the propanal group.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid.
Reduction: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A fully hydrogenated derivative of naphthalene.
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanol: The reduced form of the aldehyde.
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid: The oxidized form of the aldehyde.
Uniqueness
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is unique due to the presence of both the naphthalene ring and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H16O |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal |
InChI |
InChI=1S/C13H16O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9-10,12H,3-4,6-8H2 |
Clé InChI |
OGJDKQLFBDKVRB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



